Bromine at Position 5 Enables Cross-Coupling Chemistry Absent in Non-Halogenated Analog
The bromine substituent allows Pd-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.) that are impossible for the des-bromo analog 2-(piperidin-1-yl)benzonitrile. In synthetic chemistry workflows, the presence of a halogen is a prerequisite for C–C and C–N bond formation at that position. While this is a class-level property of aryl bromides, the specific combination with the electron-withdrawing nitrile and electron-donating piperidine groups modulates reactivity. No head-to-head kinetic data for this exact compound versus its analogs were found in the accessed literature.
| Evidence Dimension | Cross-coupling reactivity potential (presence of halogen) |
|---|---|
| Target Compound Data | Br atom at C5; amenable to oxidative addition with Pd(0) catalysts |
| Comparator Or Baseline | 2-(Piperidin-1-yl)benzonitrile (CAS 72752-52-4): no halogen; cannot undergo standard Pd-catalyzed cross-coupling at aromatic positions |
| Quantified Difference | Binary (reactive vs. non-reactive for cross-coupling); quantitative yield comparisons not available for this specific compound in the sourced literature |
| Conditions | General Pd-catalyzed cross-coupling conditions (e.g., Suzuki: Pd(PPh3)4, base, aqueous/organic solvent, 80-100°C) |
Why This Matters
Procurement of the brominated analog is essential for any synthetic route requiring subsequent diversification at the 5-position; the non-brominated analog would require separate halogenation steps, adding cost, time, and purification burden.
